molecular formula C17H15Cl3N2O2 B2851120 3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide CAS No. 866144-26-5

3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide

Cat. No.: B2851120
CAS No.: 866144-26-5
M. Wt: 385.67
InChI Key: SHXHLUASDKTVGH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide is a synthetic organic compound characterized by its complex aromatic structure and multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 5-chloro-2-morpholinophenylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 5-chloro-2-morpholinophenylamine to form the amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the aromatic rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Hydrolysis Products: The primary products are 3,4-dichlorobenzoic acid and 5-chloro-2-morpholinophenylamine.

Scientific Research Applications

3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substitutions and the morpholine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(2-morpholinophenyl)benzenecarboxamide: Lacks the additional chlorine substitution on the phenyl ring.

    3,4-dichloro-N-(5-chloro-2-piperidinophenyl)benzenecarboxamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

3,4-dichloro-N-(5-chloro-2-morpholinophenyl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3,4-dichloro-N-(5-chloro-2-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2/c18-12-2-4-16(22-5-7-24-8-6-22)15(10-12)21-17(23)11-1-3-13(19)14(20)9-11/h1-4,9-10H,5-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHLUASDKTVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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